molecular formula C24H25F3N6O B15187079 Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- CAS No. 148680-53-9

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-

Cat. No.: B15187079
CAS No.: 148680-53-9
M. Wt: 470.5 g/mol
InChI Key: BNHPHZMGYPIKPW-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of various substituents such as the trifluoromethyl group and piperazine moiety under controlled conditions.

    Hydrogenation: Reduction of specific functional groups to achieve the desired dihydro form.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and piperazine moieties.

    Reduction: Reduction reactions can be used to modify the dihydro form or other functional groups.

    Substitution: Various substitution reactions can introduce or modify substituents on the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these include modified derivatives of the original compound with different functional groups or degrees of saturation.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Agents: Investigated for potential use as drugs due to their biological activity.

    Biochemical Probes: Used in research to study biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of receptors involved in various biological pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes critical to certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one Derivatives: Other derivatives with different substituents.

    Triazine Compounds: Compounds with similar triazine core structures.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

CAS No.

148680-53-9

Molecular Formula

C24H25F3N6O

Molecular Weight

470.5 g/mol

IUPAC Name

7-methyl-2-phenyl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C24H25F3N6O/c1-17-28-32(23(34)22-15-21(29-33(17)22)18-6-3-2-4-7-18)16-30-10-12-31(13-11-30)20-9-5-8-19(14-20)24(25,26)27/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

BNHPHZMGYPIKPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2N1N=C(C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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